1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar urea derivatives has shown diverse synthetic pathways and chemical reactions. For instance, studies have demonstrated the synthesis of α-aminophosphonates and phosphono-substituted heterocycles from specific phosphonate compounds reacting with amines, including morpholine, indicating a methodological foundation for synthesizing complex urea derivatives (Köckritz & Schnell, 1993). Another study highlights the stereoselective synthesis of active metabolites for potent kinase inhibitors, showcasing the detailed synthetic routes and stereochemical determination essential for the development of pharmaceutical compounds (Chen et al., 2010).
Biological Activities
Urea derivatives have been explored for their antibacterial and antifungal properties. Research on N-alkyl substituted urea derivatives indicates that those containing a morpholine moiety have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zheng et al., 2010). Additionally, the exploration of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlights the ongoing research into the therapeutic applications of urea derivatives in oncology (Gaudreault et al., 1988).
Material Science and Catalysis
Urea and its derivatives have applications in material science, such as in the synthesis of silatranes with urea functionality, demonstrating the role of urea derivatives in developing novel materials with potential applications in catalysis and material engineering (Puri et al., 2011). The investigation of CO2 and related heteroallenes insertion into the Si–N bond of methyl(N-morpholino)silanes also exemplifies the potential of urea derivatives in catalysis and environmental chemistry, showcasing their role in synthesizing carbamoylic moieties and understanding the reactivity of isocyanates and isothiocyanates (Herbig et al., 2018).
Properties
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(28)24-15-7-5-14(6-8-15)13-18(27)26-9-11-29-12-10-26/h1-8H,9-13H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMVOMMEFPBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.